molecular formula C12H13NO2S2 B5339675 (5Z)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5339675
M. Wt: 267.4 g/mol
InChI Key: ZMUQTEOKKAKIIA-YFHOEESVSA-N
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Description

(5Z)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core with a furan ring and a butyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a furan-2-carbaldehyde with a thiazolidinone derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the aldehyde and the thiazolidinone, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5Z)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to the disruption of cellular processes. The compound may also interact with cell membranes, altering their permeability and affecting cell viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the furan ring enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

(5Z)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-3-8(2)13-11(14)10(17-12(13)16)7-9-5-4-6-15-9/h4-8H,3H2,1-2H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUQTEOKKAKIIA-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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